

Yanucamide A: A Technical Guide to its Origin, Isolation, and Characterization

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Compound of Interest

Compound Name: Yanucamide A

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Abstract

Yanucamide A is a cyclic depsipeptide of marine origin that has attracted interest due to its unique chemical structure and biological activity. This technical guide provides a comprehensive overview of the origin, isolation, and characterization of **Yanucamide A**. It is intended to serve as a resource for researchers in natural product chemistry, pharmacology, and drug development who are interested in this class of compounds. Detailed experimental protocols for its isolation and bioactivity assessment are provided, along with a summary of its key chemical and physical properties.

Introduction

Marine cyanobacteria are a prolific source of structurally diverse and biologically active secondary metabolites.[1] Among these, depsipeptides represent a significant class of natural products with a wide range of biological activities, including cytotoxic, antimicrobial, and enzyme-inhibiting properties. **Yanucamide A**, a cyclic depsipeptide, was first reported in 2000 and has been noted for its potent toxicity in brine shrimp lethality assays.[2][3] This guide synthesizes the available scientific literature to provide an in-depth technical overview of **Yanucamide A**.

Origin and Discovery

Yanucamide A was first isolated from a mixed assemblage of the marine cyanobacteria *Lyngia majuscula* and *Schizothrix* species.[4][5] The cyanobacterial sample was collected from the shallow waters (2-3 meters) of Yanuca Island, Fiji.[5] The discovery of **Yanucamide A**, which contains the unique 2,2-dimethyl-3-hydroxy-7-octynoic acid (Dhoya) moiety, provided evidence for the cyanobacterial origin of related metabolites previously found in marine mollusks.[3][4]

Physicochemical and Spectroscopic Data

The structure of **Yanucamide A** was elucidated using a combination of spectroscopic techniques, and its absolute stereochemistry was later confirmed and revised through total synthesis.[4][5]

Property	Value	Reference
Molecular Formula	C ₃₃ H ₄₇ N ₃ O ₇	[6]
Molecular Weight	597.75 g/mol	[7]
Appearance	White powder	[4]
Bioactivity	Brine shrimp toxicity (LD ₅₀ = 5 ppm)	[2][3]

Table 1: Physicochemical Properties of **Yanucamide A**

The following tables summarize the ¹H and ¹³C NMR spectral data for synthetic **Yanucamide A**, which corresponds to the corrected structure of the natural product.

Position	¹ H Chemical Shift (δ, ppm)	¹³ C Chemical Shift (δ, ppm)
Dhoya		
2	-	42.0
3	3.65 (d, J=9.0 Hz)	78.1
4	1.65 (m), 1.55 (m)	35.1
5	2.15 (m)	18.2
6	2.25 (m)	28.5
7	-	84.1
8	1.95 (t, J=2.6 Hz)	68.9
2-Me	1.15 (s)	22.1
2-Me	1.10 (s)	21.9
Val		
2	4.20 (d, J=9.0 Hz)	59.1
3	2.10 (m)	30.9
4	0.95 (d, J=6.8 Hz)	19.1
5	0.90 (d, J=6.8 Hz)	18.9
Hiv		
2	4.80 (d, J=8.5 Hz)	76.5
3	2.05 (m)	30.1
4	0.90 (d, J=6.8 Hz)	19.0
5	0.85 (d, J=6.8 Hz)	16.9
N-MePhe		
N-Me	2.85 (s)	31.9
2	5.40 (t, J=7.5 Hz)	57.9

3	3.20 (dd, J=14.0, 7.5 Hz), 3.10 (dd, J=14.0, 7.5 Hz)	37.1
Ar-C	7.20-7.30 (m)	136.9, 129.1, 128.5, 126.8
Ala		
2	4.50 (m)	48.9
3	3.50 (m), 3.30 (m)	34.1

Table 2: ^1H and ^{13}C NMR Data for **Yanucamide A** in CDCl_3 .

Experimental Protocols

Isolation and Purification of Yanucamide A

The following protocol is based on the methods described in the initial isolation of **Yanucamide A**.^[5]

1. Collection and Extraction:

- Collect the marine cyanobacteria (*Lyngbya majuscula* and *Schizothrix* sp. assemblage) and store in 2-propanol at a reduced temperature.
- Extract the preserved algal material twice with a 2:1 mixture of dichloromethane (CH_2Cl_2) and methanol (MeOH).
- Combine the extracts and concentrate under reduced pressure to obtain the crude organic extract.

2. Initial Chromatographic Separation:

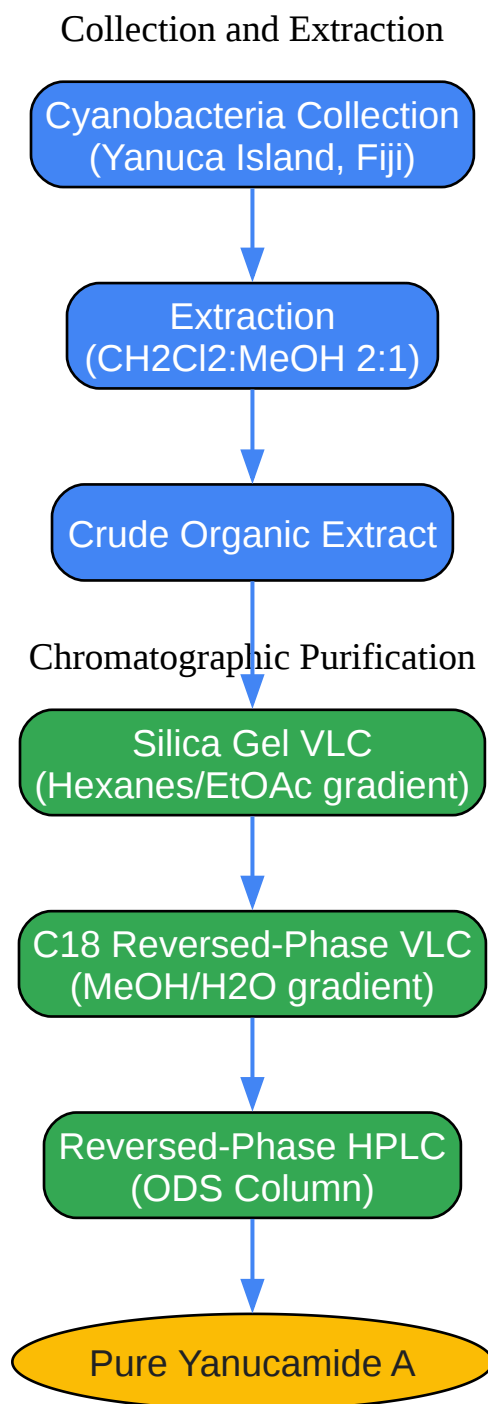
- Subject the crude extract to silica gel vacuum liquid chromatography (VLC).
- Elute the column with a stepwise gradient of ethyl acetate (EtOAc) in hexanes.
- Collect fractions and monitor by thin-layer chromatography (TLC) to identify fractions containing compounds of interest.

3. Intermediate Purification:

- Pool the fractions containing yanucamides and subject them to C18 reversed-phase VLC.
- Elute with a stepwise gradient from 60% MeOH in water to 100% MeOH.

4. Final Purification:

- Subject the yanucamide-containing fraction to reversed-phase high-performance liquid chromatography (HPLC) using an octadecylsilyl (ODS) column.
- This final purification step yields pure **Yanucamide A**.



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Isolation and Purification Workflow for **Yanucamide A**.

Brine Shrimp Lethality Assay

This protocol is a generalized procedure for determining the toxicity of a compound using brine shrimp (*Artemia salina*) larvae, as reported for **Yanucamide A**.^{[2][3]}

1. Hatching Brine Shrimp:

- Prepare artificial seawater by dissolving sea salt in distilled water (approximately 38 g/L).
- Add brine shrimp eggs to a hatching chamber filled with the artificial seawater.
- Aerate the chamber and keep it under a light source for 24-48 hours until the eggs hatch into nauplii (larvae).

2. Preparation of Test Solutions:

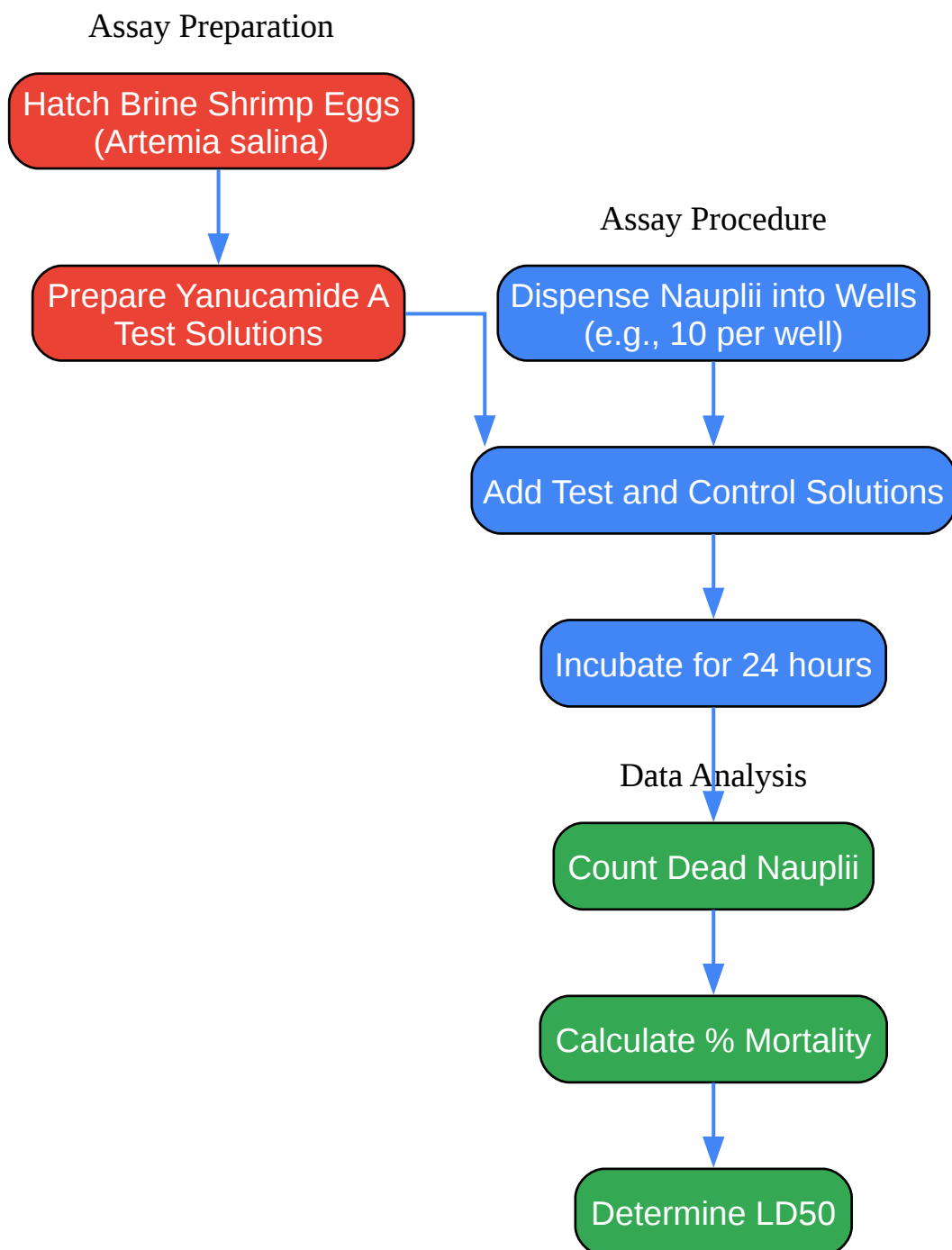
- Prepare a stock solution of **Yanucamide A** in a suitable solvent (e.g., DMSO).
- Prepare a series of dilutions of the stock solution in artificial seawater to achieve the desired test concentrations.

3. Assay Procedure:

- Using a Pasteur pipette, transfer a set number of nauplii (e.g., 10) into the wells of a multi-well plate or small vials.
- Add the test solutions of **Yanucamide A** to the wells.
- Include a control group with only artificial seawater and a solvent control group with the highest concentration of the solvent used.
- Bring the total volume in each well to a fixed amount (e.g., 5 mL) with artificial seawater.

4. Incubation and Data Collection:

- Incubate the plate for 24 hours under a light source at room temperature.
- After 24 hours, count the number of dead nauplii in each well. Nauplii are considered dead if they are immobile at the bottom of the well.
- Calculate the percentage of mortality for each concentration and the control.
- Determine the LD₅₀ (the concentration that causes 50% mortality) using appropriate statistical methods (e.g., probit analysis).



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Brine Shrimp Lethality Assay Workflow.

Biological Activity and Potential Applications

The primary reported biological activity of **Yanucamide A** is its potent toxicity against brine shrimp larvae, with a lethal dose 50 (LD₅₀) of 5 ppm.[2][3] While this assay is often used as a preliminary screen for cytotoxicity and potential anticancer activity, further studies on specific cell lines or in vivo models have not been extensively reported in the public domain. The unique structural features of **Yanucamide A**, particularly the Dhoya moiety, make it a molecule of interest for further investigation into its mechanism of action and potential as a lead compound in drug discovery.

Biosynthetic and Signaling Pathways

As of the current literature, the biosynthetic pathway for **Yanucamide A** in *Lyngbya majuscula* and *Schizothrix* species has not been elucidated. It is likely synthesized via a non-ribosomal peptide synthetase (NRPS) or a hybrid NRPS-polyketide synthase (PKS) pathway, which is common for such complex peptides in cyanobacteria. Similarly, there is no published research detailing the specific signaling pathways in target organisms that are affected by **Yanucamide A**. This represents a significant area for future research to understand its mechanism of action.

Conclusion

Yanucamide A is a notable example of the complex and bioactive secondary metabolites produced by marine cyanobacteria. This guide has provided a detailed overview of its discovery, chemical nature, and the experimental procedures for its isolation and bioactivity assessment. While its full therapeutic potential remains to be explored, the information presented here serves as a valuable resource for scientists working on the discovery and development of new natural product-based drugs. Future research into its biosynthesis and mechanism of action will be crucial in unlocking the full potential of this intriguing marine depsipeptide.

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